5H-Cyclohepta[d]pyrimidine

Lipophilicity Drug Design ADME Prediction

5H-Cyclohepta[d]pyrimidine (CAS 264-95-9) is a bicyclic heterocycle composed of a pyrimidine ring fused to a seven-membered cycloheptane ring at the [d] face. This scaffold belongs to the cycloalkano[d]pyrimidine family, which also includes five-membered (cyclopenta) and six-membered (tetrahydroquinazoline) analogs.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 264-95-9
Cat. No. B12906758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Cyclohepta[d]pyrimidine
CAS264-95-9
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1C=CC=CC2=NC=NC=C21
InChIInChI=1S/C9H8N2/c1-2-4-8-6-10-7-11-9(8)5-3-1/h1-3,5-7H,4H2
InChIKeyVSDKQJCLORTLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Cyclohepta[d]pyrimidine (CAS 264-95-9): Core Scaffold Properties & Structural Context


5H-Cyclohepta[d]pyrimidine (CAS 264-95-9) is a bicyclic heterocycle composed of a pyrimidine ring fused to a seven-membered cycloheptane ring at the [d] face [1]. This scaffold belongs to the cycloalkano[d]pyrimidine family, which also includes five-membered (cyclopenta) and six-membered (tetrahydroquinazoline) analogs. The seven-membered ring imparts distinct conformational flexibility and lipophilicity compared to smaller-ring congeners [1][2][3]. The compound serves primarily as a synthetic building block and core template for medicinal chemistry programs targeting kinases, HIV reverse transcriptase, and anti-inflammatory pathways [4][5].

Why 5H-Cyclohepta[d]pyrimidine Cannot Be Replaced by Smaller-Ring or Tautomeric Analogs


Cycloalkano[d]pyrimidine congeners are not interchangeable because ring size directly governs lipophilicity, conformational behavior, and hydrogen-bonding capacity. Substituting 5H-cyclohepta[d]pyrimidine with the five-membered 5H-cyclopenta[d]pyrimidine reduces computed logP by 0.8 units, altering membrane partitioning [1][2]. Replacing it with the tautomeric 1H-cyclohepta[d]pyrimidine introduces a hydrogen bond donor (HBD = 1), changing intermolecular interaction patterns [1][3]. The seven-membered ring also provides conformational restriction that locks aromatic substituent orientation in target-bound conformations, a feature exploited in HIV reverse transcriptase inhibitor design where the cyclohepta[d]pyrimidine scaffold yielded IC50 values comparable to nevirapine [4]. These quantitative differences mean that in-class substitution risks altering potency, selectivity, and pharmacokinetic profile in a non-linear fashion.

5H-Cyclohepta[d]pyrimidine Differentiation Evidence: Quantitative Head-to-Head and Cross-Study Comparisons


Higher Computed Lipophilicity (XLogP3) vs. 5H-Cyclopenta[d]pyrimidine and 5,6,7,8-Tetrahydroquinazoline

5H-Cyclohepta[d]pyrimidine exhibits an XLogP3 of 1.8, which is 0.8 units higher than 5H-cyclopenta[d]pyrimidine (XLogP3 = 1.0) and 0.4 units higher than 5,6,7,8-tetrahydroquinazoline (XLogP3 = 1.4) [1][2][3]. All values computed using the same XLogP3 algorithm (PubChem 2021.05.07 release).

Lipophilicity Drug Design ADME Prediction

Zero Hydrogen Bond Donors vs. Tautomeric 1H-Cyclohepta[d]pyrimidine (HBD = 1)

5H-Cyclohepta[d]pyrimidine possesses zero hydrogen bond donors (HBD = 0), whereas its tautomeric form 1H-cyclohepta[d]pyrimidine has one hydrogen bond donor (HBD = 1) [1][2]. Both compounds share identical molecular weight (144.17 g/mol) and formula (C9H8N2), but differ in hydrogen bond acceptor count (HBA = 2 vs. HBA = 1) and topological polar surface area (TPSA = 25.8 Ų vs. 24.4 Ų).

Hydrogen Bonding Molecular Recognition Scaffold Selection

Conformational Restriction Enables HIV-1 RT Inhibition Comparable to Nevirapine

Derivatives built on the 6,7,8,9-tetrahydro-9-phenyl-1H-cyclohepta[d]pyrimidine-2,4(3H,5H)-dione scaffold showed HIV-1 reverse transcriptase inhibitory activity in the low micromolar range with IC50 values comparable to that of nevirapine [1]. The seven-membered annelated ring locks the orientation of the 9-phenyl aromatic ring, creating a conformationally restricted analog of MKC-442 that improves binding to the NNRTI pocket.

HIV Reverse Transcriptase NNRTI Conformational Constraint

Higher Molecular Weight and Heavy Atom Count vs. 5H-Cyclopenta[d]pyrimidine

5H-Cyclohepta[d]pyrimidine has a molecular weight of 144.17 g/mol and 11 heavy atoms, compared to 5H-cyclopenta[d]pyrimidine which has a molecular weight of 118.14 g/mol and 9 heavy atoms [1][2]. The additional two methylene units in the cycloheptane ring increase the scaffold surface area while maintaining identical TPSA (25.8 Ų).

Scaffold Size Molecular Recognition Library Design

Optimal Application Scenarios for 5H-Cyclohepta[d]pyrimidine Based on Verified Differentiation


Scaffold for Conformationally Restricted Kinase or HIV NNRTI Inhibitor Libraries

The seven-membered ring provides conformational restriction that locks aromatic substituents into defined orientations, as demonstrated by the 9-phenylcyclohepta[d]pyrimidine-2,4-dione series achieving HIV-1 RT inhibition comparable to nevirapine [1]. This makes 5H-cyclohepta[d]pyrimidine the preferred starting scaffold over 5H-cyclopenta[d]pyrimidine when target-binding pockets require a specific dihedral angle constraint that smaller rings cannot enforce.

Lead Optimization Requiring Enhanced Membrane Permeability

With an XLogP3 of 1.8, 5H-cyclohepta[d]pyrimidine offers a 0.8 log-unit lipophilicity advantage over the cyclopenta analog (XLogP3 = 1.0) [2][3]. This higher logP translates to improved passive membrane diffusion and is advantageous when designing compounds for intracellular targets or CNS penetration where moderate lipophilicity is desired.

Probing Hydrogen-Bond-Neutral Binding Pockets

The absence of hydrogen bond donors (HBD = 0) distinguishes 5H-cyclohepta[d]pyrimidine from its 1H-tautomer (HBD = 1) [4][5]. This property is critical when targeting binding sites intolerant of donor interactions, such as hydrophobic kinase pockets or allosteric sites where a donor would incur a desolvation penalty.

Building Block for Anti-Inflammatory Cycloalkano[d]pyrimidine Series

The substituted-4-phenyl-5H-cycloalkano[d]pyrimidine scaffold, as disclosed in US Patent 3,915,976, demonstrates anti-inflammatory activity and includes both cyclopenta and cyclohepta variants [6]. The cyclohepta analog provides a distinct steric and lipophilic profile that may yield differentiated PK/PD properties within the same pharmacophore series.

Quote Request

Request a Quote for 5H-Cyclohepta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.